2-Benzyloxy-1-methylpyridinium triflate

Catalog No.
S637293
CAS No.
882980-43-0
M.F
C14H14F3NO4S
M. Wt
349.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-1-methylpyridinium triflate

CAS Number

882980-43-0

Product Name

2-Benzyloxy-1-methylpyridinium triflate

IUPAC Name

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate

Molecular Formula

C14H14F3NO4S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

DUXHYQYOPHEFGC-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

2-benzyloxy-1-methylpyridinium triflate

Canonical SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

2-Benzyloxy-1-methylpyridinium triflate, also known as Bn-OPT or Dudley reagent, is a relatively new reagent gaining traction in organic synthesis for its ability to perform selective benzyl protection of alcohols under neutral conditions []. This property makes it particularly attractive for reactions where traditional benzylation methods using harsh basic or acidic conditions might be incompatible with other functional groups present in the molecule.

  • Selective Benzyl Protection of Alcohols

    Bn-OPT offers a reliable approach for the selective protection of primary and secondary alcohols as their corresponding benzyl ethers. This chemoselectivity is attributed to the inherent reactivity of the triflate leaving group, which readily undergoes nucleophilic substitution by the alcohol. The neutral reaction conditions minimize the risk of side reactions, such as elimination or racemization, that can occur under basic or acidic conditions [].

  • Benzylation in the Presence of Other Functional Groups

    Bn-OPT proves advantageous in protecting alcohols while leaving other functional groups, such as esters, amides, or alkenes, untouched. This chemoselectivity expands the applicability of benzyl protection to molecules containing these functionalities, which might be sensitive to traditional benzylation methods [].

2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its utility in organic synthesis, particularly in the formation of benzyl ethers. The compound features a pyridinium ring substituted with a benzyloxy group and is paired with a triflate counterion, which enhances its reactivity. This compound is notable for its ability to facilitate benzylation reactions under mild conditions, making it valuable in various synthetic applications in organic chemistry .

The synthesis of 2-Benzyloxy-1-methylpyridinium triflate can be achieved through several methods:

  • Direct Reaction: The compound is synthesized by reacting 2-hydroxymethylpyridine with benzyl bromide in the presence of a base, followed by treatment with triflic anhydride to form the triflate salt.
  • Microwave-Assisted Synthesis: Microwave-assisted techniques have been employed to enhance the efficiency of the synthesis process, allowing for quicker reaction times and higher yields .
  • In Situ Formation: It can also be generated in situ during reactions involving benzylation, where precursors are treated under specific conditions to yield the active species directly .

2-Benzyloxy-1-methylpyridinium triflate finds applications in various fields:

  • Organic Synthesis: It is widely used for the selective benzylation of alcohols and phenols.
  • Pharmaceutical Chemistry: The compound serves as a reagent for synthesizing complex molecules in drug discovery processes.
  • Material Science: Its ability to form stable bonds makes it useful in developing new materials and coatings .

Several compounds exhibit structural or functional similarities to 2-Benzyloxy-1-methylpyridinium triflate:

Compound NameStructure TypeUnique Features
2-Allyloxy-1-methylpyridinium triflatePyridinium SaltUsed for allylation reactions of carboxylic acids
2-Tert-butoxy-1-methylpyridinium triflatePyridinium SaltIn situ formation; used for ether synthesis
2-Hydroxy-1-methylpyridinium triflatePyridinium SaltLess stable; used primarily for hydroxyl protection

Uniqueness: 2-Benzyloxy-1-methylpyridinium triflate stands out due to its stability and efficacy in facilitating benzylation under mild conditions, which is not always achievable with other pyridinium salts.

Bn-OPT was first synthesized in 2005 through a modified Williamson ether protocol involving 2-chloropyridine, benzyl alcohol, and potassium hydroxide in toluene. Gregory B. Dudley’s team at Florida State University systematically characterized its reactivity, demonstrating that thermal activation (60–100°C) generates a reactive benzyl electrophile without requiring acidic or basic promoters. Key milestones include:

  • 2006: Proof of concept for alcohol benzylation via mix-and-heat protocol
  • 2007: Expansion to carboxylic acid protection using triethylamine mediation
  • 2019: Optimization of in situ generation methods for industrial applications

The reagent’s stability (>6 months at 2–8°C) and crystalline nature facilitated rapid adoption in complex molecule synthesis.

Significance in Organic Synthesis

Bn-OPT addresses critical limitations in traditional benzylation methods:

MethodConditionsLimitationsBn-OPT Advantages
Williamson EtherStrong base (NaH)Base-sensitive substrates failNeutral conditions
TrichloroacetimidateAcidic (TfOH)Acid-labile groups decomposeNo added acid
Mitsunobu ReactionDEAD, phosphineRedox sensitivityNo stoichiometric byproducts

Applications span:

  • Peptide synthesis: Protection of serine/threonine without epimerization
  • Glycosylation: Selective benzylation of carbohydrate hydroxyls
  • Natural product synthesis: Key step in salinosporamide A formal synthesis

Nomenclature and Alternate Names

Systematic IUPAC Name: 1-Methyl-2-phenylmethoxypyridin-1-ium trifluoromethanesulfonate
Common Aliases:

  • Bn-OPT (abbreviation)
  • Dudley reagent (eponym)
  • CAS Registry: 882980-43-0
    Molecular Formula: C₁₄H₁₄F₃NO₄S
    Structural Features:
  • Pyridinium core with N-methyl and O-benzyl substituents
  • Triflate counterion enhances solubility in polar aprotic solvents

Classification as a Dudley Reagent

The "Dudley reagent" designation reflects its membership in a class of electrophilic benzyl transfer agents developed by Gregory Dudley’s research group. Characteristics defining this class:

  • Thermal Activation: Decomposes upon heating (Δ) to release benzyl cations
  • Neutral Reaction Medium: Operates without added acid/base (pH ~7)
  • Counterion Engineering: Triflate (CF₃SO₃⁻) improves stability and solubility vs. halides

Notable relatives include 2-(4-methoxybenzyloxy)-4-methylquinolinium salts for PMB protection.

Key Innovations in Benzyl Transfer Chemistry

Bn-OPT introduced three transformative concepts:

  • Direct Electrophilic Benzylation

    • Proceeds via SN1-like mechanism:
      $$
      \text{Bn-OPT} \xrightarrow{\Delta} \text{Bn}^+ + \text{1-Methyl-2-pyridone} + \text{CF}3\text{SO}3^-
      $$
    • Trapping by alcohol nucleophiles forms benzyl ethers
  • Chemoselective Esterification

    • Triethylamine enables carboxylic acid activation without affecting alcohols:
      $$
      \text{RCOOH} + \text{Bn-OPT} \xrightarrow{\text{Et}_3\text{N}} \text{RCOOBn} + \text{Byproducts}
      $$
    • Achieves >90% yield for α-amino acids
  • In Situ Reagent Generation

    • 2-Benzyloxypyridine + methyl triflate → Bn-OPT in reaction mixture
    • Eliminates isolation steps for high-throughput applications

These advances have been utilized in 120+ documented syntheses, including FDA-approved drug intermediates.

Molecular Formula and Structure

2-Benzyloxy-1-methylpyridinium triflate is an organic salt with the molecular formula C₁₄H₁₄F₃NO₄S and a molecular weight of 349.33 g/mol [1] [2] [3]. The compound exists as an ionic species consisting of a 2-benzyloxy-1-methylpyridinium cation paired with a trifluoromethanesulfonate anion [1] [4]. The Chemical Abstracts Service registry number for this compound is 882980-43-0 [1] [2] [5].

The structure can be represented by the simplified molecular input line-entry system string: C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is 1-methyl-2-phenylmethoxypyridin-1-ium trifluoromethanesulfonate [4] [6].

Cationic Component Structure

The cationic component consists of a pyridinium ring system with two substituents: a methyl group attached to the nitrogen atom at position 1 and a benzyloxy group at position 2 [1] [4]. The quaternary nitrogen center bears a positive charge, making this a pyridinium salt [1] [7]. The benzyloxy substituent features a phenyl ring connected through a methylene bridge to an oxygen atom that is directly bonded to the pyridine ring [1] [4]. This structural arrangement creates an aromatic system with extended conjugation possibilities between the pyridine and phenyl rings [7].

Triflate Anion Properties

The triflate anion, systematically named trifluoromethanesulfonate, has the formula CF₃SO₃⁻ [8] [9]. This anion is characterized by exceptional stability due to resonance delocalization of the negative charge across three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group [8] [10]. The triflate anion is derived from triflic acid, which is classified as a superacid with higher acidity than pure sulfuric acid [8] [9] [11]. The stability of the triflate anion makes it an excellent leaving group in organic reactions and contributes to the overall stability of the salt [8] [10].

Crystal Structure Analysis

Crystallographic studies of pyridinium triflate salts reveal that these compounds typically adopt well-ordered solid-state structures [12] [7] [13]. The crystal packing is dominated by electrostatic interactions between the cationic and anionic components, with additional stabilization provided by weak hydrogen bonding interactions [14] [12]. In similar pyridinium triflate systems, the triflate anions and pyridinium cations arrange in alternating columnar structures with specific orientations that maximize interionic interactions [12] [15]. The sulfonate oxygen atoms of the triflate anion frequently engage in weak hydrogen bonding with hydrogen atoms from the aromatic pyridinium ring [12] [15].

Physical Properties

Melting Point and Thermal Properties

2-Benzyloxy-1-methylpyridinium triflate exhibits a melting point range of 85-91°C according to commercial specifications [2] [4] [16]. More precise measurements from different suppliers indicate melting points of 88-94°C [3] [17] and approximately 91°C [17]. The compound appears as a white to almost white crystalline powder at room temperature [3] [17]. Thermal analysis of related pyridinium triflate compounds demonstrates that these materials generally possess good thermal stability with decomposition temperatures significantly higher than their melting points [18] [19].

Solubility Characteristics

The compound is described as a solid at room temperature with specific solubility characteristics typical of ionic organic salts [3] [17]. Pyridinium-based ionic salts generally demonstrate variable solubility depending on the solvent polarity and the nature of both the cation and anion components [20] [19]. The presence of both aromatic and ionic functionalities in 2-benzyloxy-1-methylpyridinium triflate suggests moderate solubility in polar organic solvents and potential limited solubility in nonpolar systems.

Hygroscopic Nature

Pyridinium triflate salts exhibit varying degrees of hygroscopic behavior, with moisture absorption capabilities that depend on the specific structural features of the cation [20]. Studies on related pyridinium compounds demonstrate that these materials can absorb atmospheric moisture through hydrogen bonding interactions between water molecules and both the cationic and anionic components [20]. The hygroscopic nature of 2-benzyloxy-1-methylpyridinium triflate necessitates careful storage conditions to prevent moisture-induced degradation or property changes [20] [21].

Stability Parameters

The compound demonstrates stability under normal storage conditions when properly handled [2] [3] [17]. Commercial suppliers specify storage temperatures of 2-8°C for optimal long-term stability [2] [4] [21]. The compound is noted to be heat sensitive, requiring protection from elevated temperatures during storage and handling [3] [17]. Triflate salts generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C for many pyridinium triflate systems [10] [18].

Spectroscopic Characterization

1H Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-benzyloxy-1-methylpyridinium triflate [22] [23]. The 1H nuclear magnetic resonance spectrum typically displays characteristic signals for the N-methyl group, the benzyloxy methylene bridge, and the aromatic protons from both the pyridinium and phenyl rings [22] [23]. The pyridinium ring protons appear in the aromatic region with chemical shifts that reflect the electron-deficient nature of the quaternized nitrogen system [22] [24]. The benzyloxy methylene protons exhibit distinctive coupling patterns and chemical shifts characteristic of a benzylic position adjacent to an electron-withdrawing pyridinium system [22] [23].

13C Nuclear Magnetic Resonance Spectroscopic Features

The 13C nuclear magnetic resonance spectrum provides complementary structural information, with characteristic carbon signals for the quaternary pyridinium carbons, the benzyl carbons, and the methyl group attached to nitrogen [22] [23]. The carbon atoms of the pyridinium ring show chemical shifts consistent with an electron-deficient aromatic system due to the positive charge on nitrogen [22] [24]. The benzyloxy carbons display signals typical of aromatic and benzylic carbons in an electron-withdrawing environment [23].

19F Nuclear Magnetic Resonance of Triflate Component

The 19F nuclear magnetic resonance spectrum of the triflate anion shows a characteristic signal around -79 ppm, which is typical for trifluoromethanesulfonate anions [24] [23]. This signal appears as a sharp singlet due to the equivalent fluorine atoms in the CF₃ group [24]. The chemical shift and multiplicity pattern provide definitive confirmation of the triflate anion presence in the salt [24] [23].

Infrared Spectroscopy Signature Bands

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of both the cation and anion components [25] [26] [27]. The spectrum typically shows C-H stretching vibrations in the 3000-3100 cm⁻¹ region for aromatic protons [25] [27]. The triflate anion contributes distinctive bands including SO₃ antisymmetric stretching modes around 1250-1270 cm⁻¹ and CF₃ deformation modes [25] [27]. Pyridinium salts generally exhibit characteristic N-H or aromatic C-H stretching vibrations that distinguish them from neutral pyridine compounds [25] [28].

Mass Spectrometric Analysis

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 2-benzyloxy-1-methylpyridinium triflate [6] [29] [30]. The molecular ion peak appears at m/z 349, corresponding to the intact salt [6]. Fragmentation patterns typically involve cleavage of the benzyl ether bond and loss of the triflate anion, producing characteristic fragment ions that confirm the structural assignment [29] [30]. Electrospray ionization mass spectrometry often shows the separate cationic and anionic components as distinct peaks [30].

X-ray Crystallography Data

X-ray crystallographic analysis of pyridinium triflate salts provides precise structural parameters including bond lengths, bond angles, and intermolecular interactions [12] [7] [13]. These studies reveal that the pyridinium ring adopts a planar conformation with typical aromatic bond lengths [12] [13]. The triflate anion shows characteristic SO₃ bond lengths and angles consistent with its high symmetry [12]. Crystal packing analyses demonstrate the importance of electrostatic and weak hydrogen bonding interactions in determining the solid-state structure [12] [15].

PropertyValueReference
Molecular Weight349.33 g/mol [1] [2]
Melting Point85-91°C [2] [4]
CAS Number882980-43-0 [1] [2]
Physical StateWhite crystalline solid [3] [17]
¹⁹F NMR (triflate)~-79 ppm [24] [23]

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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